9-Demethoxyethanol-9-propanol Isoacyclovir

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-Demethoxyethanol-9-propanol Isoacyclovir (9-DME-9-P Isoacyclovir) is a novel antiviral agent that has recently been developed to treat viral infections. It is a synthetic derivative of the natural antiviral drug acyclovir, which is used to treat herpes simplex, varicella-zoster, and other viral infections. 9-DME-9-P Isoacyclovir has several advantages over acyclovir, such as improved solubility, increased stability, and enhanced antiviral activity.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway of 9-Demethoxyethanol-9-propanol Isoacyclovir involves the conversion of Acyclovir to 9-Demethoxyethanol-9-propanol Isoacyclovir through a series of chemical reactions.

Starting Materials

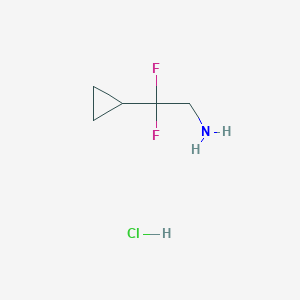

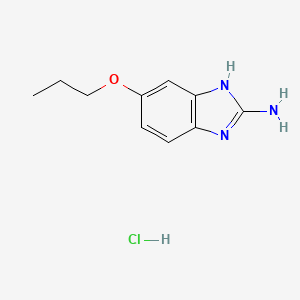

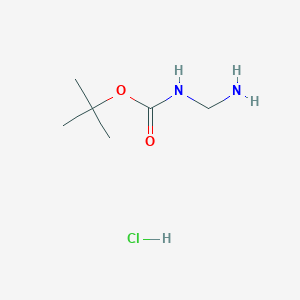

Acyclovir, Ethylene glycol, Propionaldehyde, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate

Reaction

Acyclovir is reacted with ethylene glycol in the presence of hydrochloric acid to yield 9-(2-hydroxyethoxymethyl)guanine., 9-(2-hydroxyethoxymethyl)guanine is then reacted with propionaldehyde in the presence of sodium borohydride to yield 9-Demethoxyethanol-9-propanol acyclovir., 9-Demethoxyethanol-9-propanol acyclovir is then reacted with sodium hydroxide in ethanol and water to yield 9-Demethoxyethanol-9-propanol Isoacyclovir.

Scientific Research Applications

9-DME-9-P Isoacyclovir has been studied for its potential applications in scientific research. It has been used to study the antiviral activity of acyclovir and its derivatives, and to investigate the mechanism of action of antiviral drugs. It has also been used to study the biochemical and physiological effects of antiviral drugs on cells and tissues.

Mechanism Of Action

The mechanism of action of 9-DME-9-P Isoacyclovir is similar to that of acyclovir. It inhibits viral replication by blocking the action of viral enzymes, such as DNA polymerase, which is responsible for the replication of viral DNA. It also inhibits the transcription of viral genes and the formation of new viral particles.

Biochemical And Physiological Effects

9-DME-9-P Isoacyclovir has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the replication of herpes simplex virus, varicella-zoster virus, and other viruses. It has also been shown to reduce inflammation, improve wound healing, and reduce the severity of viral infections.

Advantages And Limitations For Lab Experiments

9-DME-9-P Isoacyclovir has several advantages for use in laboratory experiments. It is easy to synthesize, stable, and highly soluble, which makes it ideal for use in experiments. In addition, it is non-toxic and has a wide range of antiviral activity. However, it is not as potent as acyclovir, and it may not be suitable for use in all experiments.

Future Directions

There are several potential future directions for 9-DME-9-P Isoacyclovir. It could be used to develop new antiviral drugs with improved efficacy and safety profiles. It could also be used to study the mechanism of action of antiviral drugs and to investigate the biochemical and physiological effects of antiviral drugs on cells and tissues. In addition, it could be used to develop new therapeutic strategies for treating viral infections.

properties

CAS RN |

131918-95-1 |

|---|---|

Product Name |

9-Demethoxyethanol-9-propanol Isoacyclovir |

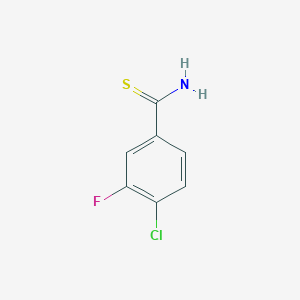

Molecular Formula |

C₈H₁₁N₅O₂ |

Molecular Weight |

209.21 |

synonyms |

6H-Purin-6-one, 2-amino-1,7-dihydro-7-(3-hydroxypropyl)- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide](/img/structure/B1145385.png)